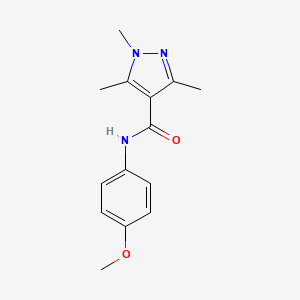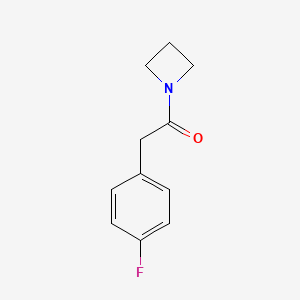
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, commonly known as ACY-1215, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
ACY-1215 selectively inhibits 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, a class IIb HDAC enzyme that plays a crucial role in regulating protein degradation pathways, including autophagy and aggresome formation. By inhibiting 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, ACY-1215 promotes the accumulation of misfolded and aggregated proteins, leading to their degradation by the proteasome or lysosome. This mechanism has been shown to be effective in various disease models, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
ACY-1215 has been shown to induce cell cycle arrest and apoptosis in cancer cells by promoting the accumulation of misfolded and aggregated proteins. It also enhances the clearance of toxic protein aggregates in neurodegenerative disorders, leading to neuroprotection. Additionally, ACY-1215 has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ACY-1215 is its selectivity for 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, making it a potent and specific inhibitor of this enzyme. It also has good pharmacokinetic properties, including high bioavailability and low toxicity. However, one of the limitations of ACY-1215 is its poor solubility, which can affect its efficacy in in vitro and in vivo experiments. Additionally, the mechanism of action of ACY-1215 is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
Orientations Futures
There are several potential future directions for ACY-1215 research. One area of interest is the development of combination therapies with other drugs to enhance its efficacy in cancer treatment. Another potential application is in the treatment of neurodegenerative disorders, where ACY-1215 could be used in combination with other drugs to enhance protein clearance and neuroprotection. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-inflammatory effects of ACY-1215, which could lead to the development of new treatments for inflammatory diseases.
Méthodes De Synthèse
The synthesis of ACY-1215 involves the reaction of 4-chloro-2-methylaniline with 4-pyrrol-1-ylbutan-1-one in the presence of sodium hydride and dimethylformamide to obtain 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. The compound is then purified by column chromatography to obtain the final product with high purity.
Applications De Recherche Scientifique
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. It also has neuroprotective effects in neurodegenerative disorders, such as Alzheimer's and Huntington's disease. Additionally, ACY-1215 has anti-inflammatory properties, making it a potential treatment option for inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-6-12(16)4-5-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAATDVQNFPTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)


